molecular formula C16H12N2O2 B2648170 4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol CAS No. 159488-83-2

4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol

Cat. No.: B2648170
CAS No.: 159488-83-2
M. Wt: 264.284
InChI Key: ITUZOIZYIXRGNT-UHFFFAOYSA-N
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Description

4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4,5-trichloropyrimidine with 4-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo further substitution reactions at the phenyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution reactions could introduce various functional groups onto the phenyl or pyrimidine rings.

Scientific Research Applications

4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-H

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-14-5-1-11(2-6-14)13-9-17-16(18-10-13)12-3-7-15(20)8-4-12/h1-10,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUZOIZYIXRGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333338
Record name 4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

159488-83-2
Record name 4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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